Epinephrine-d3 Sulfate
Description
Significance of Deuterated Analogs in Quantitative Bioanalysis
Quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and specificity. caymanchem.comresearchgate.net The use of an internal standard is an essential component of robust bioanalytical methods, designed to correct for variability during sample processing and analysis. glpbio.comsimsonpharma.com
A stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is considered the ideal choice. Current time information in Bangalore, IN.nih.gov These molecules are chemically identical to the analyte of interest but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium (B1214612). clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. glpbio.com
The key advantages of using a deuterated internal standard include:
Correction for Matrix Effects: It co-elutes with the analyte, experiencing the same ionization suppression or enhancement, thus providing accurate correction. simsonpharma.com
Compensation for Sample Loss: It accounts for any loss of analyte during extraction, evaporation, and reconstitution steps. simsonpharma.com
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, measurement errors are significantly reduced, leading to highly reliable and reproducible data. clearsynth.comsemanticscholar.org
While incredibly effective, it is sometimes noted that extensive deuteration can cause a slight shift in chromatographic retention time, a factor that must be considered during method development. simsonpharma.comCurrent time information in Bangalore, IN.
simsonpharma.com| Characteristic | Significance | Reference |
|---|---|---|
| Near-Identical Physicochemical Properties | Ensures co-elution with the analyte and similar behavior during sample extraction and ionization. | |
| Increased Mass | Allows the mass spectrometer to differentiate the standard from the endogenous analyte. A mass difference of at least 3 or 4 Da is ideal. |
Overview of Epinephrine-d3 Sulfate's Role as a Research Tool
Epinephrine (B1671497) undergoes metabolism in the body, with sulfation being a significant pathway. neu.edu.trcvpharmacology.com This process, catalyzed by sulfotransferase enzymes, results in the formation of epinephrine sulfate (B86663). neu.edu.trresearchgate.net The measurement of sulfoconjugated catecholamines is clinically important, and reliable quantification requires appropriate internal standards. nih.govnih.gov
This compound (CAS 1346604-62-3) is the deuterated stable isotope-labeled analog of the endogenous metabolite, epinephrine sulfate. pharmaffiliates.com Its role as a research tool is to serve as an internal standard for the precise and accurate quantification of epinephrine sulfate in biological samples via LC-MS/MS. pharmaffiliates.com While research articles specifically detailing the use of this compound are not widespread, its availability from specialty chemical suppliers underscores its importance for researchers aiming for the highest level of analytical rigor. pharmaffiliates.com The principle of its use follows the established "gold standard" practice: an isotopically labeled version of the analyte is the best possible internal standard. glpbio.com The use of Epinephrine-d3 to quantify epinephrine is a well-established proxy for this principle. caymanchem.comsemanticscholar.orgacs.org
The workflow involves adding a known quantity of this compound to a biological sample. During sample preparation and LC-MS/MS analysis, this standard behaves almost identically to the endogenous epinephrine sulfate. By comparing the signal of the known standard to the unknown analyte, researchers can calculate the exact concentration of epinephrine sulfate in the original sample with high confidence.
Historical Context of Isotopic Labeling in Neurochemical and Pharmacological Investigations
The concept of using isotopes as tracers in biological systems is a cornerstone of modern biochemistry and pharmacology. The practice dates back to the early 20th century, with pioneering work using "chemically labeled" molecules even before the discovery of isotopes. researchgate.net The development of methods to synthesize and detect isotopically labeled compounds, particularly those labeled with stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), revolutionized the study of metabolic pathways, drug metabolism, and neurochemistry. researchgate.netacs.orghelsinki.fi
In neurochemical research, isotopic labeling has been instrumental in elucidating the synthesis, release, and metabolism of neurotransmitters like catecholamines. cvpharmacology.comresearchgate.net The ability to track labeled molecules in vivo and in vitro provided definitive insights that were previously unattainable. The advent of mass spectrometry as a highly sensitive detection method further amplified the power of this technique. semanticscholar.org The development of stable isotope-labeled internal standards for quantitative mass spectrometry, such as the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique for proteomics, marked a significant leap forward in achieving precise quantification. This history forms the foundation upon which the use of specific, sophisticated reagents like this compound is built, representing the current state-of-the-art in targeted quantitative analysis.
An in-depth analysis of the chemical synthesis of this compound reveals a multi-stage process grounded in precise isotope incorporation and specific biochemical reactions. This isotopically labeled analog of a key biological molecule is invaluable for metabolic research and pharmacokinetic studies, necessitating a thorough understanding of its preparation.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO6S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChI Key |
AELFRHHZGTVYGJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Analytical Method Development Employing Epinephrine D3 Sulfate As an Internal Standard
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS has become the gold standard for the analysis of catecholamines in biological matrices due to its high sensitivity and specificity. The development of robust LC-MS/MS methods relies heavily on meticulous sample preparation and optimized chromatographic separation, where Epinephrine-d3 plays a vital role as an internal standard.
Sample Preparation Protocols for Diverse Research Biological Matrices
The goal of sample preparation is to extract the analytes of interest from complex biological matrices, remove interferences, and concentrate the sample to a level suitable for LC-MS/MS analysis. The protocol varies significantly depending on the nature of the biological matrix.
Tissue samples are particularly challenging due to their complex composition of proteins, lipids, and other molecules that can interfere with analysis.
A common procedure for extracting catecholamines from brain tissue begins with tissue homogenization. The tissue is weighed and homogenized in a solution, often an acidified solvent, to precipitate proteins and prevent degradation of the catecholamines. For instance, a homogenization buffer could consist of 0.1 M perchloric acid containing an antioxidant like sodium metabisulfite (B1197395).
Following homogenization, the internal standard, Epinephrine-d3, is added to the homogenate. The sample is then centrifuged at high speed (e.g., 15,000 x g) at a low temperature (e.g., 4°C) to pellet the precipitated proteins and cell debris. The resulting supernatant, which contains the catecholamines and the internal standard, can then be further purified. Solid-phase extraction (SPE) is a widely used technique for this purification step, often employing weak cation exchange (WCX) cartridges that retain the protonated amines of the catecholamines. After washing the cartridge to remove impurities, the analytes are eluted with a solvent, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system. This multi-step process, while effective, requires careful monitoring, for which the co-processed Epinephrine-d3 is essential for accurate quantification.
While specific protocols for adrenal glands are less commonly detailed, the fundamental principles of acidic homogenization, protein precipitation, and SPE used for brain tissue are directly applicable due to the similar analytical challenges posed by this tissue type.
Plasma: The analysis of catecholamines in plasma is critical for many clinical research studies. A widely adopted method involves solid-phase extraction (SPE). In a typical protocol, a plasma sample (e.g., 250-300 µL) is first treated with an acidic buffer, such as ammonium (B1175870) acetate (B1210297), to adjust the pH. waters.com The Epinephrine-d3 internal standard is added, and the sample is loaded onto an SPE plate, often a mixed-mode weak cation exchange (WCX) plate. waters.combiotage.co.jp The extraction process follows these steps:
Conditioning: The SPE sorbent is conditioned with methanol (B129727) and then equilibrated with an aqueous buffer.
Loading: The pre-treated plasma sample is loaded onto the plate.
Washing: The plate is washed with solvents like ammonium acetate and methanol to remove interfering substances. waters.com
Elution: The catecholamines and the internal standard are eluted with an acidic organic solvent, such as 5% formic acid in methanol. biotage.co.jp The eluate is then typically evaporated to dryness and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis. waters.com
Microdialysate: Microdialysis is a powerful technique for sampling neurotransmitters in specific tissue regions in vivo. However, the resulting dialysate samples are collected in very small volumes and contain extremely low concentrations of analytes. Direct injection is often not feasible due to poor sensitivity. Therefore, a derivatization step is frequently employed to enhance the signal. For instance, dansyl chloride can be used to derivatize the primary and secondary amine groups of catecholamines, significantly improving their chromatographic retention and ionization efficiency. researchgate.net The internal standard, Epinephrine-d3, is added to the microdialysate sample prior to the derivatization reaction to account for any variability in the reaction efficiency and subsequent analysis.
Catecholamines are highly susceptible to oxidation, especially at neutral or alkaline pH, due to the presence of the catechol functional group. This degradation can lead to significant underestimation of their concentrations. Therefore, stabilization is a critical step in the analytical workflow.
Several strategies are employed to prevent degradation:
Acidification: Samples are immediately acidified upon collection. For example, blood is collected in tubes containing heparin and immediately centrifuged, and the resulting plasma is transferred to tubes containing an acid like perchloric acid or hydrochloric acid to lower the pH.
Antioxidants: The addition of antioxidants is a common practice. Ascorbic acid or sodium metabisulfite can be added to sample collection tubes or during sample preparation to prevent oxidation. nih.gov In some methods, ethylene (B1197577) glycol is added as a "keeper" solvent post-extraction and prior to evaporation to protect the analytes. biotage.co.jp
Chelating Agents: Divalent metal ions can catalyze the oxidation of catecholamines. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve analyte stability.
Low Temperature: All samples are kept on ice during processing and stored at -80°C for long-term stability.
A combination of these strategies is often necessary to ensure the integrity of catecholamine measurements from collection to analysis.
Chromatographic Separation Techniques
The separation of highly polar catecholamines from endogenous interferences is a significant challenge in LC-MS/MS method development. The choice of the stationary phase is paramount for achieving adequate retention and resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular choice for the analysis of polar compounds like catecholamines. It utilizes a polar stationary phase (e.g., amide, bare silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724). This combination allows for the retention of polar analytes that are poorly retained on traditional reversed-phase columns. HILIC often provides better separation from the polar matrix interferences found in biological fluids, reducing ion suppression and improving sensitivity.
Reversed-Phase (RP) Chromatography: While traditional C18 reversed-phase columns struggle to retain catecholamines, advancements in column chemistry have provided viable alternatives.
Pentafluorophenyl (PFP) Columns: These columns offer a unique selectivity for polar, aromatic compounds containing hydroxyl and amine groups, making them well-suited for catecholamine analysis. The PFP stationary phase provides multiple interaction mechanisms, including dipole-dipole and pi-pi interactions, which enhance the retention of catecholamines. waters.com
Ion-Pairing Chromatography: Another approach is to use a standard reversed-phase column with an ion-pairing reagent, such as heptanesulfonate, added to the mobile phase or the sample itself. msacl.org The ion-pairing reagent forms a neutral complex with the charged catecholamine, increasing its hydrophobicity and thus its retention on the reversed-phase column. However, ion-pairing reagents are often not volatile and can contaminate the mass spectrometer, requiring specific chromatographic setups to divert the reagent away from the MS inlet. msacl.org
The choice between HILIC and reversed-phase depends on the specific requirements of the assay, including the analytes of interest, the sample matrix, and the available instrumentation. In all cases, the co-elution of Epinephrine-d3 with the native epinephrine (B1671497) allows for reliable quantification regardless of the chromatographic strategy employed.
Data Tables
The following tables summarize typical performance characteristics of LC-MS/MS methods for catecholamine analysis using deuterated internal standards.
Table 1: Method Performance for Epinephrine in Plasma Data compiled from representative LC-MS/MS methods. nih.govmsacl.org
| Parameter | Value |
| Lower Limit of Quantification (LOQ) | 0.02 - 0.03 nmol/L |
| Mean Recovery | 98% - 101% |
| Intra-Assay Precision (%CV) | < 4.5% |
| Inter-Assay Precision (%CV) | < 7.5% |
Table 2: Analyte and Internal Standard Mass Transitions Example MRM (Multiple Reaction Monitoring) transitions for an LC-MS/MS assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Epinephrine | 184.1 | 166.1 |
| Epinephrine-d3 | 187.1 | 169.1 |
| Norepinephrine | 170.1 | 152.1 |
| Norepinephrine-d6 | 176.1 | 158.1 |
| Dopamine | 154.1 | 137.1 |
| Dopamine-d4 | 158.1 | 141.1 |
Mobile Phase Optimization and Ion-Pairing Reagents
The quantitative analysis of epinephrine by liquid chromatography-mass spectrometry (LC-MS) presents a significant challenge due to its high polarity and hydrophilicity. These properties result in poor retention on conventional reversed-phase chromatography columns, such as C18 columns. nih.gov To overcome this, meticulous optimization of the mobile phase is critical. A common approach involves using a mixture of an aqueous solvent and an organic solvent, such as water and acetonitrile or methanol, with additives to control pH and improve peak shape. Typically, acidic modifiers like formic acid are added to the mobile phase to promote the ionization of epinephrine, which is necessary for mass spectrometric detection. nih.gov
To specifically enhance the retention of polar analytes like epinephrine, ion-pairing chromatography is a frequently employed strategy. chromatographyonline.com This technique involves adding an ion-pairing reagent to the mobile phase or, in more modern methods, directly to the sample before injection. nih.govmsacl.org For a positively charged molecule like epinephrine, an anionic ion-pairing reagent with a hydrophobic alkyl chain, such as an alkyl sulfonate, is used. sciex.com A prime example is 1-Heptane Sulfonic Acid (HSA). nih.govmsacl.org The reagent forms a neutral ion pair with the analyte, which has a greater affinity for the non-polar stationary phase, thereby increasing its retention time and allowing for better separation from other components in the matrix. nih.gov An innovative approach involves adding the ion-pairing reagent to the extracted samples rather than the mobile phase. This technique allows for the successful chromatographic separation of epinephrine while enabling the reagent to be diverted to waste, preventing it from entering and contaminating the mass spectrometer ion source. nih.govmsacl.org
The mobile phase composition is carefully optimized through a gradient elution, starting with a low percentage of the organic solvent and gradually increasing it. This ensures that interfering compounds are eluted first, followed by the analyte of interest, providing a clean separation and a stable baseline for accurate quantification. nih.gov
Mass Spectrometric Parameters for Quantitative Analysis
Electrospray Ionization (ESI) Modes (e.g., Positive Ion Mode)
For the analysis of epinephrine and its deuterated internal standard, Epinephrine-d3, Electrospray Ionization (ESI) is the most commonly utilized ionization technique. ESI is a soft ionization method that is particularly well-suited for polar molecules like epinephrine, allowing them to be transferred from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation. The analysis is almost universally performed in the positive ion mode (+ESI). brighamandwomens.org In this mode, a high positive voltage is applied to the ESI probe, which facilitates the formation of protonated molecules, denoted as [M+H]⁺. For epinephrine, this corresponds to the addition of a proton to its molecular structure. The positive ion mode is selected because the amine functional group in the epinephrine molecule is basic and readily accepts a proton, leading to a strong and stable signal for detection by the mass spectrometer. biotage.co.jp
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Epinephrine and Epinephrine-d3
Quantitative bioanalysis by tandem mass spectrometry relies on the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM). brighamandwomens.org In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the specific mass-to-charge ratio (m/z) of the protonated precursor ion ([M+H]⁺) of the analyte. This precursor ion is then fragmented in the collision cell (the second quadrupole), and the third quadrupole is set to detect a specific, characteristic fragment ion, known as the product ion. This precursor-to-product ion pair is called a "transition." biotage.co.jp
The optimization of MRM transitions is a critical step in method development to ensure maximum signal intensity and specificity. This is achieved by infusing a standard solution of the analyte and its internal standard into the mass spectrometer and systematically adjusting parameters to find the most abundant and stable precursor and product ions. For epinephrine, source parameters are often optimized to enhance the production of a dehydrated precursor ion, which can yield a more intense and interference-free signal. biotage.co.jpbiotage.co.jp The use of a stable isotope-labeled internal standard, such as Epinephrine-d3, is crucial. It behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by its mass, correcting for any analytical variability.
Below is a table detailing typical MRM transitions for the quantitative analysis of epinephrine and its deuterated analog. Note that d6-Epinephrine is shown as an example, as the mass shift for d3-Epinephrine would be +3 instead of +6, but the fragmentation pattern is analogous.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition |
|---|---|---|---|
| Epinephrine | 166.1 | 107.1 | 166.1 > 107.1 |
| d6-Epinephrine (Internal Standard) | 172.1 | 112.1 | 172.1 > 112.1 |
Collision Energy and Detector Settings
Once the optimal MRM transitions are selected, the collision energy (CE) must be optimized for each transition. nih.gov Collision energy is the kinetic energy applied to the precursor ions as they enter the collision cell, which is filled with an inert gas like argon. This energy controls the fragmentation process. If the CE is too low, fragmentation will be insufficient, leading to a weak product ion signal. If it is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, also reducing the signal of the desired product ion. The CE is carefully tuned to maximize the intensity of the specific product ion selected for the MRM transition. nih.gov
In addition to collision energy, other detector and source settings are optimized to enhance sensitivity and stability. These include the ion spray voltage, source temperature, and pressures of various gases like the curtain gas and nebulizer gas (Gas 1 and Gas 2). biotage.co.jp These parameters influence the efficiency of droplet formation, desolvation, and ion sampling into the mass spectrometer.
The table below provides representative optimized mass spectrometric parameters for the analysis of epinephrine.
| Parameter | Analyte | Optimized Value |
|---|---|---|
| Declustering Potential (DP) | Epinephrine | 148 V |
| d6-Epinephrine | 148 V | |
| Collision Energy (CE) | Epinephrine | 24 V |
| d6-Epinephrine | 24 V | |
| Collision Cell Exit Potential (CXP) | Epinephrine | 16 V |
| d6-Epinephrine | 16 V |
Method Validation Frameworks for Quantitative Bioanalytical Assays
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility for the intended application, such as pharmacokinetic studies. unite.itnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. unite.itnih.govtandfonline.comeuropa.eufda.gov These frameworks mandate the assessment of several key performance characteristics to demonstrate that the method is suitable for its purpose. A fully validated method provides confidence that the quantitative data generated are accurate and precise. The core parameters evaluated during validation include selectivity, linearity, accuracy, precision, recovery, matrix effects, and the stability of the analyte in the biological matrix under various storage and handling conditions. unite.itnih.gov
Assessment of Linearity and Calibration Curve Construction Utilizing Epinephrine-d3
Linearity is a critical parameter in quantitative bioanalytical assays, demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.govresearchgate.net The assessment of linearity is performed by constructing a calibration curve. semanticscholar.org For this, a series of calibration standards are prepared by spiking a blank biological matrix (e.g., plasma) with known concentrations of epinephrine and a constant concentration of the internal standard, Epinephrine-d3. nih.gov
The samples are then processed and analyzed, and the peak area response for both the analyte and the internal standard are recorded. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) on the y-axis against the nominal concentration of the analyte on the x-axis. semanticscholar.org The use of an internal standard like Epinephrine-d3 corrects for variability in sample processing and instrument response. semanticscholar.org
The relationship between the peak area ratio and concentration is typically evaluated using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the concentration range. nih.gov The linearity of the curve is generally assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.000. researchgate.net However, a high correlation coefficient alone is not sufficient proof of linearity. nih.gov A more rigorous assessment involves examining the residuals plot, which shows the difference between the nominal and back-calculated concentrations for each calibration standard. nih.gov For a linear model to be accepted, the back-calculated concentrations of the calibration standards should be within a predefined percentage (e.g., ±15%, and ±20% at the lower limit of quantification) of their nominal values. researchgate.net
The validated calibration range defines the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ) for the assay. nih.gov
Evaluation of Accuracy and Precision in Research Matrices
The use of a stable isotope-labeled internal standard, such as Epinephrine-d3 Sulfate (B86663), is fundamental to ensuring the accuracy and precision of analytical methods. veeprho.com Accuracy, representing the closeness of a measured value to the true value, and precision, indicating the reproducibility of measurements, are critical performance metrics. By incorporating Epinephrine-d3 Sulfate at a known concentration into every sample at the beginning of the workflow, it experiences the same procedural variations and potential losses as the target analyte, epinephrine sulfate. This co-processing allows for reliable correction, thereby enhancing the method's accuracy.
Precision is typically evaluated at intra-assay (within-run) and inter-assay (between-run) levels. Research employing isotope dilution mass spectrometry for catecholamine analysis has demonstrated high levels of precision. For instance, studies quantifying epinephrine alongside other metanephrines have reported coefficients of variation (CVs) of less than 8.2%, showcasing the method's consistency. nih.gov Similarly, recovery experiments, which are an indicator of accuracy, have shown that the measured amount of analyte is consistently within a narrow range of the known spiked amount, often between 95% and 105%. nih.gov
Table 1: Representative Accuracy and Precision Data Using Isotope Dilution for Epinephrine Analysis
| Parameter | Performance Metric | Typical Reported Value | Reference |
|---|---|---|---|
| Intra-assay Precision | Coefficient of Variation (CV) | <8.2% | nih.gov |
| Inter-assay Precision | Coefficient of Variation (CV) | <8.2% | nih.gov |
| Accuracy | Mean Recovery (%) | 98-100% | nih.gov |
Determination of Analytical Recovery and Extraction Efficiency
Analytical recovery and extraction efficiency are measures of the effectiveness of the sample preparation process. nih.gov Recovery refers to the proportion of the analyte that is successfully carried through the entire analytical procedure, while extraction efficiency specifically quantifies the performance of the extraction step (e.g., solid-phase extraction or liquid-liquid extraction). nih.govnih.gov this compound is indispensable for these determinations. Since the internal standard is added prior to extraction, any loss of the standard reflects the loss of the target analyte during sample cleanup and concentration.
The extraction efficiency is calculated by comparing the response of the analyte from an extracted sample to the response of the analyte from a post-extraction spiked sample. By using this compound, researchers can accurately quantify these efficiencies even in complex matrices like plasma or urine. For example, methods developed for extracting epinephrine from urine have demonstrated recovery values of approximately 95% in synthetic urine and 87% in human urine samples, highlighting the ability to effectively isolate the analyte. chemrevlett.com
Table 2: Example Extraction Efficiency and Recovery for Epinephrine in Different Matrices
| Matrix | Parameter | Reported Value (%) | Reference |
|---|---|---|---|
| Human Plasma | Mean Recovery | 98-100 | nih.gov |
| Synthetic Urine | Analytical Recovery | ~95 | chemrevlett.com |
| Human Urine | Extraction Ratio | 87 | chemrevlett.com |
Investigation of Matrix Effects and Ion Suppression/Enhancement (using this compound as a reference)
Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS), where co-eluting components from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.orgnebiolab.com This phenomenon can severely compromise the accuracy and reproducibility of quantitative results. nih.gov
This compound serves as an ideal reference for investigating and compensating for these effects. caymanchem.com Because it is chemically and structurally almost identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement in the MS source. researchgate.net The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a neat solution (a clean solvent) to its peak area in a sample matrix where the analyte is absent. A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% signifies ion enhancement. nih.gov In well-developed methods, proper sample cleanup and chromatographic separation are optimized to minimize these effects, with some studies reporting no significant ion suppression observed for catecholamine analysis. nih.gov
Table 3: Calculation of Matrix Effect Factor Using an Internal Standard
| Measurement | Description | Example Value (Peak Area) |
|---|---|---|
| A (Neat Solution) | Peak area of internal standard in clean solvent | 500,000 |
| B (Matrix Sample) | Peak area of internal standard in extracted blank matrix | 450,000 |
| Matrix Effect (%) = (B / A) * 100 | (450,000 / 500,000) * 100 = 90% (Ion Suppression) |
Establishment of Limits of Detection (LOD) and Quantification (LOQ) for Research Applications
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govjuniperpublishers.com These parameters define the sensitivity of an analytical method. europa.eu
Table 4: Examples of LOD and LOQ in Catecholamine-Related Research
| Analyte | Parameter | Reported Value | Analytical Technique | Reference |
|---|---|---|---|---|
| 3-Methoxytyramine | LOQ | 0.010 nmol/L | LC-MS/MS | nih.gov |
| Adrenaline (Epinephrine) | LOD | 0.038871 μg/L | Fluorescence Spectroscopy | chemrevlett.com |
| Adrenaline (Epinephrine) | LOQ | 0.11779 μg/L | Fluorescence Spectroscopy | chemrevlett.com |
Alternative Analytical Techniques Utilizing Isotope Dilution (e.g., Gas Chromatography-Mass Spectrometry after derivatization)
While LC-MS is a dominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) combined with isotope dilution offers a powerful alternative for the analysis of catecholamines. nih.gov However, compounds like epinephrine are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. koreascience.kr
This process involves reacting the analyte and the internal standard (this compound) with a derivatizing agent to form more volatile derivatives. Common techniques include trimethylsilylation (TMS) or acylation reactions. koreascience.kr For instance, a selective, two-step derivatization can form O-TMS, N-heptafluorobutylacyl (HFBA) derivatives, which provide excellent sensitivity and chromatographic separation. koreascience.kr The use of an isotopically labeled internal standard like this compound is critical in this multi-step process, as it corrects for any variability or incomplete reactions during the derivatization step, in addition to correcting for extraction and instrumental variations. koreascience.krgoogle.com This isotope dilution GC-MS approach provides high accuracy and is a well-established method for quantitative analysis. koreascience.kr
Table 5: Common Derivatization Techniques for GC-MS Analysis of Catecholamines
| Derivatization Technique | Common Reagents | Purpose | Reference |
|---|---|---|---|
| Trimethylsilylation (TMS) | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Forms O-TMS derivatives to increase volatility. | koreascience.kr |
| Acylation | N-methyl-bis(heptafluorobutyramide) (MBHFBA), Propionic Anhydride, Pentafluorobenzoyl chloride | Forms N-acyl derivatives, enhancing volatility and detector response. | nih.govkoreascience.krresearchgate.net |
| Selective Two-Step Derivatization | MSTFA and MBHFBA | Forms O-TMS, N-heptafluorobutylacyl (HFBA) derivatives for optimal sensitivity and separation. | koreascience.kr |
Research Applications of Epinephrine D3 Sulfate in Biomedical Sciences Excluding Human Clinical Trials
Neurochemical Profiling in Animal Models
The precise measurement of catecholamines in animal models is fundamental to understanding neurological processes and the effects of experimental manipulations. Labeled internal standards are indispensable for achieving the required accuracy in these studies.
Stable isotope-labeled internal standards, such as Epinephrine-d3, are essential for the accurate quantification of endogenous epinephrine (B1671497) in animal tissues using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This methodology allows researchers to overcome matrix effects and variations in sample preparation, ensuring reliable measurements.
In a typical workflow, tissue homogenates from specific brain regions (e.g., hippocampus, cerebral cortex, hypothalamus) or peripheral tissues are spiked with a known concentration of the deuterated standard. nih.govnih.gov Both the endogenous epinephrine and the Epinephrine-d3 standard are extracted and analyzed simultaneously. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard allows for precise calculation of the epinephrine concentration in the original tissue sample. nih.gov This approach has been validated for its precision and accuracy in determining neurotransmitter levels in mouse brain tissue. nih.gov
Validation Parameters for Neurotransmitter Quantification using Labeled Standards
| Parameter | Description | Typical Acceptance Criteria | Relevance of Labeled Standard |
|---|---|---|---|
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration. | Corrects for analyte loss during sample preparation and ion suppression/enhancement in the mass spectrometer. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤15%. | Accounts for variability in extraction efficiency and instrument response. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. | Ensures consistent quantification across a range of endogenous concentrations. |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically ≥ 10. | Enables the measurement of low physiological concentrations of epinephrine in small tissue samples. |
Animal models of stress are crucial for investigating the neurobiological underpinnings of conditions like post-traumatic stress disorder (PTSD). frontiersin.orgnih.gov These studies often measure changes in catecholamine levels in response to stressors. For example, in mouse models of PTSD, an increase in epinephrine and associated anxiety-like behaviors has been observed. nih.gov Similarly, rotational stress in mice has been shown to increase plasma levels of catecholamine metabolites, which in turn impairs processes like cutaneous wound healing. nih.gov
In such experiments, quantifying the dynamic changes in epinephrine requires highly sensitive and specific analytical methods. The use of deuterated internal standards is critical for accurately tracking these fluctuations. By comparing catecholamine levels in stressed animals to control groups, researchers can elucidate the role of the adrenergic system in the stress response. frontiersin.orgnih.gov Pharmacological challenges, such as the administration of drugs that affect catecholamine pathways, also rely on this accurate quantification to determine the drug's effect on neurotransmitter levels. nih.gov
Findings from Animal Stress Models Involving Epinephrine Measurement
| Animal Model | Experimental Paradigm | Key Finding Related to Epinephrine | Citation |
|---|---|---|---|
| Mouse | PTSD Induction Model | Observed an increase in epinephrine (EPI) and freezing behavior. Peripheral administration of EPI restored traumatic memories in EPI-deficient mice, suggesting a causal role. | frontiersin.orgnih.gov |
| Mouse | Rotational Stress | Stressed mice exhibited increased plasma levels of normetanephrine (B1208972) (an epinephrine metabolite). This increase was linked to delayed wound healing. | nih.gov |
| Rat | Hypercaloric Diets (Obesity/Type 2 Diabetes Models) | Hypercaloric disease models showed increased plasma catecholamine levels and increased catecholamine content in the adrenal medulla compared to controls. | researchgate.net |
Investigating the rate of synthesis, release, and metabolism of neurotransmitters (i.e., turnover) provides a dynamic view of synaptic activity. Techniques like in vivo microdialysis coupled with LC-MS/MS are used to sample neurotransmitters from the extracellular fluid of specific brain regions in freely moving animals.
In these sophisticated experiments, the dialysate contains very low concentrations of analytes. The use of a stable isotope-labeled internal standard like Epinephrine-d3 or its sulfated form is crucial for the accurate quantification of the minute amounts of epinephrine released into the synapse. By measuring the baseline levels and how they change in response to stimuli or pharmacological agents, researchers can calculate turnover rates and infer mechanisms of neurotransmitter release and reuptake. This precise quantification is fundamental to understanding how neuronal circuits function and adapt.
In Vitro and Ex Vivo Studies of Catecholamine Metabolism and Transport
Deuterated standards are also vital tools for studying the biochemical pathways of catecholamines in controlled laboratory settings, providing insights into enzyme function and cellular transport mechanisms.
COMT and MAO are the primary enzymes responsible for the degradation of catecholamines, including epinephrine. nih.govnih.govcreative-enzymes.com Assays to determine the activity of these enzymes are important for both basic research and pharmaceutical development. In modern assays using mass spectrometry, the reaction involves incubating the enzyme with its substrate (e.g., epinephrine). nih.gov
To accurately quantify the product of the enzymatic reaction (e.g., metanephrine (B195012) from epinephrine via COMT), a stable isotope-labeled internal standard corresponding to the product is added to the mixture. This allows for precise measurement of the amount of product formed over time, which is a direct measure of the enzyme's activity. nih.gov This approach is highly sensitive and selective, enabling the study of enzyme kinetics and the screening of potential enzyme inhibitors. nih.govnih.gov
Key Enzymes in Epinephrine Metabolism
| Enzyme | Function | Metabolic Reaction | Role of Labeled Standards in Assays |
|---|---|---|---|
| Catechol-O-methyltransferase (COMT) | Catalyzes the transfer of a methyl group to catecholamines. creative-enzymes.com | Epinephrine → Metanephrine | Used as internal standards to accurately quantify the formation of methylated products (e.g., metanephrine) for determining COMT activity. nih.gov |
| Monoamine Oxidase (MAO) | Catalyzes the oxidative deamination of monoamines. nih.gov | Epinephrine → 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Used to quantify the depletion of substrate or formation of aldehyde or acid metabolites, allowing for precise measurement of MAO activity. nih.gov |
Catecholamine transporters are proteins on cell membranes that are responsible for the reuptake of neurotransmitters like epinephrine from the synaptic cleft, thereby terminating their signal. Studying the function of these transporters is key to understanding neurotransmission and the mechanism of action of many drugs, including antidepressants and stimulants.
In vitro studies using cell culture models that express these transporters are common. nih.gov In a typical experiment, cultured cells are incubated with epinephrine, and the amount of epinephrine taken up by the cells is measured. To accurately quantify the intracellular concentration of the transported epinephrine, cell lysates are analyzed using LC-MS/MS. The addition of a deuterated internal standard such as Epinephrine-d3 during the sample preparation process is essential for correcting for matrix effects and ensuring an accurate measurement of transporter activity. nih.gov This allows for the characterization of transporter kinetics (e.g., Km and Vmax) and the evaluation of the potency of transporter inhibitors.
Studies on Catecholamine Degradation Pathways in Tissue Homogenates
Research into catecholamine degradation pathways extensively utilizes tissue homogenates to investigate the enzymatic processes involved. The primary enzymes responsible for epinephrine metabolism are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.gov These enzymes convert epinephrine into various metabolites. nih.govnih.gov Sulfation, catalyzed by sulfotransferases (SULTs), is also a recognized pathway for catecholamine metabolism, though often considered a secondary route compared to O-methylation and deamination. nih.govrcppediatrica.org
In such in vitro studies, isotopically labeled compounds are crucial for tracing metabolic fates. While Epinephrine-d3 is commonly used as an internal standard to accurately quantify the parent compound, epinephrine, via mass spectrometry, the literature does not describe studies where Epinephrine-d3 Sulfate (B86663) is used as a starting material or an analytical standard to investigate the dynamics of the sulfation pathway or its subsequent degradation in tissue homogenates.
Pharmacokinetic and Pharmacodynamic Investigations in Pre-Clinical Animal Models
Pre-clinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of catecholamines, as well as their physiological effects.
Correlation of Epinephrine Levels with Physiological Responses in Animal Models
Pharmacodynamic studies link the concentration of epinephrine to its physiological effects. In animal models, epinephrine administration leads to measurable cardiovascular responses, such as changes in heart rate, blood pressure, and cardiac output. researchgate.netarvojournals.org For instance, studies in pigs have shown that epinephrine infusion increases jejunal microvascular blood flow and mucosal oxygen tension. researchgate.net In dogs, the arrhythmogenic dose of epinephrine has been studied in the context of anesthesia, demonstrating the sensitizing effects of certain anesthetics on the myocardium. These investigations correlate the measured levels of epinephrine (quantified using methods that rely on standards like Epinephrine-d3) with specific physiological outcomes. There is no available research that specifically correlates the levels of Epinephrine-d3 Sulfate with physiological responses in animal models.
Targeted Metabolomics and Lipidomics Research Involving Catecholamine Pathways (in non-human biological systems)
Targeted metabolomics allows for the precise measurement of a specific set of metabolites, providing detailed insights into particular biochemical pathways.
Integration into Targeted Metabolomics Workflows for Adrenergic System Analysis
In the context of the adrenergic system, targeted metabolomics workflows are designed to quantify catecholamines (dopamine, norepinephrine, epinephrine) and their key metabolites. nih.gov These methods are crucial for studying the biochemical phenotype of tissues or biofluids and understanding dysregulation in disease models. Stable isotope-labeled internal standards are indispensable for this work. Epinephrine-d3 is integrated into these workflows to serve as the internal standard for epinephrine, ensuring reliable quantification. nih.gov While these workflows may include the measurement of sulfated catecholamines, the specific use of this compound as an internal standard for its corresponding endogenous metabolite is not documented in the reviewed studies.
Isotope Dilution Mass Spectrometry in Complex Biological Systems (Animal, In Vitro)
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis. This technique involves "spiking" a known amount of a stable isotope-labeled version of the analyte into a sample. Because the labeled standard (e.g., Epinephrine-d3) is chemically identical to the endogenous analyte (epinephrine), it behaves identically during sample extraction, purification, and ionization, correcting for any sample loss or matrix effects. veeprho.comnih.gov This results in highly accurate and precise measurement of the analyte's concentration in complex biological matrices like plasma, urine, or tissue extracts from animal or in vitro experiments. veeprho.comnih.gov While this principle is well-established for Epinephrine-d3 in the measurement of epinephrine, its application using this compound to quantify epinephrine sulfate has not been described in the scientific literature.
Methodological Rigor and Best Practices in Epinephrine D3 Sulfate Utilization
Purity Assessment and Stability of Epinephrine-d3 Sulfate (B86663) Reference Standards
The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference standard. For Epinephrine-d3 Sulfate, which is used to calibrate and quantify its endogenous, non-labeled counterpart, a comprehensive assessment of its purity and stability is a prerequisite for its use in validated assays.
Purity Assessment: The purity of a reference standard like this compound is multifaceted and must be evaluated from several perspectives. Commercial suppliers provide this material with a Certificate of Analysis (COA), which should detail the results of these assessments. Key purity attributes include:
Chemical Purity: This refers to the percentage of the compound of interest, free from other chemical impurities. It is typically determined using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection. The peak area percentage of the main compound is used to estimate its purity.
Isotopic Purity: This is a critical parameter for a stable isotope-labeled standard. It defines the percentage of the molecules that contain the desired number of deuterium (B1214612) atoms (in this case, three). It is assessed using mass spectrometry, which can distinguish between the d3-labeled compound and any d0, d1, or d2 variants. A high isotopic purity (typically >98%) is essential to prevent signal overlap and ensure accurate quantification.
Identity and Structure: The structural identity of the standard must be unequivocally confirmed. This is typically achieved through a combination of techniques, including high-resolution mass spectrometry (HRMS) to confirm the elemental composition and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the molecular structure and the specific location of the deuterium labels on the N-methyl group.
Stability: Reference standards must remain stable under defined storage and handling conditions to ensure that their concentration in stock solutions does not change over time. Stability studies for this compound are designed to evaluate its integrity under various conditions:
Long-Term Stability: Assessed by storing the standard at recommended temperatures (e.g., -20°C or -80°C) for extended periods and periodically measuring its purity and concentration.
Short-Term Stability: Evaluates the stability of the compound under conditions it might experience during routine laboratory use, such as room temperature exposure.
Freeze-Thaw Stability: Important for standards that are stored frozen and thawed for use. Multiple freeze-thaw cycles are performed to ensure the compound does not degrade.
Stock Solution Stability: Determines the stability of the analyte once dissolved in a specific solvent and stored under defined conditions.
While specific stability data for this compound is proprietary to manufacturers, related compounds like Epinephrine-d3 are known to be stable for at least four years when stored at -20°C. nih.gov General studies on epinephrine (B1671497) solutions have also shown stability for up to 30 days under various conditions. shimadzu.com
Table 1: Key Quality Attributes for this compound Reference Standard
| Parameter | Typical Analytical Method | Acceptance Criteria | Purpose |
| Chemical Purity | HPLC-UV/MS | ≥98% | Ensures the standard is free from organic impurities that could interfere or contribute to the measured mass. |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98% d3 form | Guarantees that the mass signal is predominantly from the labeled standard, minimizing crosstalk with the native analyte. |
| Structural Identity | NMR, HRMS | Conforms to structure | Confirms the correct molecular structure and location of isotopic labels. |
| Stability | HPLC-UV/MS | No significant degradation | Ensures the integrity of the standard over its shelf life and during experimental use. |
Considerations for Isotopic Exchange and Potential Interference in Quantitative Assays
A primary assumption when using deuterated internal standards is that the isotopic label is stable and does not exchange with protons from the sample matrix or solvents during sample preparation and analysis. sigmaaldrich.com
Isotopic Exchange: Hydrogen-deuterium (H-D) exchange can compromise the accuracy of an assay by converting the labeled standard back to a partially or fully unlabeled form. sigmaaldrich.commdpi.com The likelihood of exchange depends on the chemical environment of the deuterium atoms. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally labile and prone to exchange. However, in this compound, the three deuterium atoms are located on the N-methyl group. These C-D bonds are covalent and generally stable under typical bioanalytical conditions. nih.gov While extreme pH conditions should be avoided, the risk of back-exchange from the methyl group is considered low, making it a suitable position for labeling. mdpi.com
Potential Interferences: Despite the high selectivity of tandem mass spectrometry (LC-MS/MS), analytical interferences can still occur and must be carefully evaluated. myadlm.org
Isobaric Interferences: These are compounds that have the same nominal mass as the analyte or internal standard. While chromatographic separation can resolve many of these, some may co-elute. The use of MS/MS, which monitors a specific fragmentation (a precursor ion breaking into a product ion), provides an additional layer of specificity that can often eliminate isobaric interferences. researchgate.net
Metabolites and Related Compounds: Endogenous metabolites of epinephrine or related catecholamines could potentially interfere. Method development must include testing for cross-talk from these structurally similar molecules.
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, phospholipids) can co-elute with the analyte and affect the efficiency of the ionization process in the mass spectrometer. shimadzu.com This can lead to ion suppression (reduced signal) or enhancement (increased signal). The primary role of a co-eluting, stable isotope-labeled internal standard like this compound is to experience the same matrix effects as the endogenous analyte. By using the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to an accurate and precise measurement. veeprho.com
Co-administered Drugs: Certain medications, such as antihypertensive drugs, have been reported to interfere with the analysis of catecholamines and their metabolites. nih.govacs.org During method validation, it is crucial to test for potential interference from common medications that may be present in the patient population being studied.
Role in Ensuring Reproducibility and Comparability Across Research Studies
The use of well-characterized reference materials is a cornerstone of achieving reliable and comparable scientific data. nih.gov this compound, when used as an internal standard, plays a critical role in this process by enabling metrological traceability—the ability to trace a measurement result back to a common, stable reference. nih.gov
By incorporating a known amount of this compound into every sample, calibrator, and quality control (QC) standard, the SIDMS method corrects for procedural variability that can occur during multi-step sample preparation workflows (e.g., solid-phase extraction, liquid-liquid extraction) and for fluctuations in instrument performance. thermofisher.com This internal correction is key to achieving the high levels of precision and accuracy that characterize the method.
When different laboratories or studies use the same well-characterized this compound standard, they are anchoring their measurements to a common reference point. nih.gov This practice is essential for:
Inter-laboratory Comparability: Allowing results from different sites in a multi-center clinical trial to be reliably compared and pooled.
Longitudinal Studies: Ensuring that measurements taken over a long period are consistent and that any observed changes reflect true biological variation rather than analytical drift.
Establishment of Reference Ranges: Enabling the development of robust reference intervals (normal ranges) for epinephrine sulfate by reducing method-dependent variability.
Method Validation and Transfer: Serving as a critical tool when validating a new analytical method or transferring a method from one laboratory to another.
The use of Certified Reference Materials (CRMs), which have their properties certified with a stated uncertainty through a rigorous process, represents the highest level of the metrological hierarchy. nih.govchromatographyonline.com Utilizing standards like this compound that are traceable to CRMs further strengthens the comparability and validity of research findings across the scientific community. nih.gov
Data Processing and Quantitative Analysis Workflows in Stable Isotope Dilution Mass Spectrometry
The quantification of endogenous epinephrine sulfate using this compound as an internal standard follows a well-defined data processing workflow within the context of LC-MS/MS. nih.gov
Data Acquisition: The LC-MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode. At least one specific precursor ion → product ion transition is monitored for endogenous epinephrine sulfate and one for this compound. The instrument records the ion intensity over time as the compounds elute from the HPLC column, generating chromatograms.
Table 2: Illustrative MRM Transitions for Analysis
Note: These m/z (mass-to-charge ratio) values are hypothetical and for illustrative purposes. Actual values must be determined empirically on the specific mass spectrometer used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Epinephrine Sulfate | 264.1 | 166.1 | Analyte |
| This compound | 267.1 | 169.1 | Internal Standard |
Peak Integration: The chromatographic software is used to identify and integrate the area under the curve for both the analyte and the internal standard peaks in every injection (calibrators, QCs, and unknown samples).
Ratio Calculation: For each injection, the fundamental value calculated is the Peak Area Ratio (PAR): PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
Calibration Curve Construction: A series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard. nih.gov After analysis, a calibration curve is generated by plotting the PAR of the calibrators (y-axis) against their known concentrations (x-axis). A regression analysis, most commonly a linear regression with a 1/x or 1/x² weighting to account for heteroscedasticity, is applied to determine the best-fit line. nih.gov The curve must meet predefined acceptance criteria for linearity (e.g., correlation coefficient r² > 0.99) and accuracy (e.g., back-calculated concentrations within ±15% of nominal). europa.eu
Quantification of Unknowns: The PAR calculated for each unknown sample is inserted into the regression equation derived from the calibration curve to determine the concentration of epinephrine sulfate in the sample.
Quality Control: Each analytical run must include QC samples at a minimum of three concentrations (low, medium, and high) to verify the performance of the assay. The calculated concentrations of these QCs must fall within established limits of accuracy and precision (e.g., within ±15% of the nominal value) for the run to be considered valid. asianpharmtech.com Additionally, blank samples are analyzed to ensure there is no significant interference at the retention time of the analyte or internal standard. nih.gov
This systematic workflow, underpinned by the use of a high-purity stable isotope-labeled internal standard like this compound, ensures that the final reported concentrations are accurate, reliable, and reproducible. scispace.com
Future Directions and Emerging Research Frontiers
Integration with Advanced Mass Spectrometry Platforms (e.g., High-Resolution Mass Spectrometry)
The primary and most immediate application of Epinephrine-d3 Sulfate (B86663) is as an internal standard for the quantification of endogenous epinephrine (B1671497) sulfate using mass spectrometry (MS). lcms.czresearchgate.net The integration of stable isotope dilution analysis with advanced platforms like high-resolution mass spectrometry (HRMS) offers unparalleled accuracy and precision in measuring metabolite concentrations in complex biological matrices. nih.govnih.gov
In this approach, a known quantity of Epinephrine-d3 Sulfate is added to a biological sample (e.g., plasma, urine). Because of its deuterium (B1214612) labels, it is chemically identical to the endogenous (unlabeled) epinephrine sulfate but has a slightly higher mass. During MS analysis, the instrument can distinguish between the labeled standard and the endogenous analyte based on this mass difference. This allows for the correction of any sample loss during preparation and variations in instrument response, thereby enabling highly accurate quantification. lcms.czresearchgate.net
High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, can measure mass-to-charge ratios with very high precision, further enhancing the ability to differentiate the analyte from background noise and interferences, which is crucial when measuring low-concentration hormones and their metabolites. nih.govbiotage.co.jp
Table 1: Isotopic Properties for Mass Spectrometry Analysis
| Compound | Molecular Formula | Exact Mass (Da) | Mass Difference (d3 vs. d0) | Role in MS Analysis |
|---|---|---|---|---|
| Epinephrine Sulfate | C₉H₁₃NO₆S | 263.0464 | N/A | Endogenous Analyte |
Development of Novel Isotope-Labeled Probes for Catecholamine Research
Stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system. nih.govnih.gov this compound can serve as a precursor for the development of novel probes to investigate the dynamics of catecholamine metabolism, particularly the sulfation pathway. nih.govnih.gov Sulfation is a major route for the metabolism and inactivation of catecholamines, and understanding its regulation is crucial for research into various physiological and pathological states. nih.govnih.gov
By administering Epinephrine-d3 and tracing the appearance of this compound, researchers can:
Determine the rate of epinephrine sulfation in vivo.
Identify the specific sulfotransferase (SULT) enzymes responsible for this biotransformation. acs.org
Investigate how disease states or drug treatments affect the activity of these metabolic pathways.
This approach provides a dynamic view of metabolic fluxes that cannot be obtained from static concentration measurements alone, opening new avenues for pharmacokinetic and pharmacodynamic studies in catecholamine research. nih.gov
Applications in Emerging Non-Human Biological Systems and Model Organisms
The fundamental roles of catecholamines in physiology are conserved across a wide range of species. wikipedia.org While the effects of epinephrine have been studied in various non-human organisms, from microorganisms to primates, the application of specific isotope-labeled metabolites like this compound is an emerging area. nih.govphysiology.org
In model organisms, this compound could be used to:
Characterize species-specific metabolism: Investigate how different organisms process and clear catecholamines, which can provide insights into comparative physiology and toxicology.
Validate disease models: In animal models of human diseases like hypertension or neuroblastoma, this compound could help to precisely quantify metabolic changes, thus validating the relevance of the model. biotage.co.jp
Explore evolutionary biology: The signaling functions of epinephrine are ancient, and studying its metabolism in basal organisms like placozoa can shed light on the evolution of neurotransmitter systems. nih.gov
For example, studies in deer mice native to high altitudes have shown evolved differences in catecholamine levels, and using probes like this compound could help elucidate the specific metabolic adaptations responsible for these changes. physiology.org
Contribution to Systems Biology Approaches for Neurotransmitter Regulation and Stress Response
Systems biology aims to understand the complex interactions within a biological system as a whole. researchgate.net Stable isotope-labeled compounds are integral to this field, particularly in the area of metabolomics, as they allow for the quantitative analysis of metabolic networks. nih.govresearchgate.net
Epinephrine is a central hormone and neurotransmitter in the body's stress response, also known as the "fight-or-flight" response. clevelandclinic.orgnih.gov The regulation of its synthesis, release, and inactivation is a tightly controlled process involving numerous feedback loops. By using this compound as a tracer in metabolomic studies, researchers can:
Map metabolic networks: Quantitatively trace the flow of epinephrine through its various metabolic pathways, including sulfation, in response to a stressor.
Develop computational models: The precise data generated from isotope tracing can be used to build and validate computational models of neurotransmitter regulation. researchgate.net
Identify novel biomarkers: A systems-level understanding of catecholamine metabolism may reveal new biomarkers for diseases characterized by dysregulated stress responses.
This approach allows for a holistic view of how an organism manages catecholamine signaling, moving beyond the study of individual components to understanding the behavior of the entire system.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Epinephrine |
| Epinephrine-d3 |
| This compound |
| Epinephrine Sulfate |
| Norepinephrine |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Epinephrine-d3 Sulfate with high isotopic purity?
- Methodological Answer : Synthesis requires deuterium labeling at specific positions (e.g., N-methyl-d3), confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Isotopic purity (≥98 atom% D) must be validated using calibrated standards, as deviations can skew pharmacokinetic or metabolic studies . Key steps include:
- Deuterium incorporation : Verify via -NMR absence of proton signals at labeled positions.
- Purity assessment : Use reversed-phase HPLC coupled with high-resolution MS to distinguish isotopic variants.
- Storage : Maintain at 0–6°C to prevent degradation, as deuterated compounds may exhibit altered stability .
Q. How can researchers validate the stability of this compound under experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points) and degradation thresholds. Reference thermochemical data for sulfates (e.g., enthalpy of fusion, entropy) to contextualize results .
- pH-dependent stability : Test solubility and decomposition in buffers mimicking physiological conditions (pH 3–9). For example, sulfate esters are prone to hydrolysis under alkaline conditions, requiring pH-controlled assays .
- Long-term storage : Monitor isotopic integrity via periodic MS analysis to detect proton-deuterium exchange .
Advanced Research Questions
Q. What experimental designs are optimal for tracing this compound metabolism in in vivo models?
- Methodological Answer : Use dual-isotope labeling (e.g., -glucose + this compound) to differentiate endogenous vs. exogenous pathways. Key steps:
- Dosing strategy : Administer via controlled infusion to maintain steady-state concentrations, minimizing kinetic isotope effects (KIEs) .
- Sample preparation : Quench metabolic activity rapidly (e.g., liquid nitrogen) to preserve deuterium labels. Extract metabolites using solid-phase extraction (SPE) with anion-exchange resins optimized for sulfates .
- Analytical workflow : LC-MS/MS with multiple reaction monitoring (MRM) for targeted quantification. Cross-validate with -NMR to confirm positional retention of deuterium .
Q. How should researchers address contradictions in reported pharmacokinetic data for deuterated epinephrine analogs?
- Methodological Answer : Discrepancies often arise from:
- Isotopic impurity : Compare batch-specific certificates of analysis (CoA) for deuterium content. Replicate studies using batches with ≥99 atom% D to isolate confounding variables .
- Assay variability : Standardize protocols using USP-grade reference materials (e.g., USP Epinephrine Bitartrate RS) and mobile phases with heptanesulfonate ion-pairing agents to improve chromatographic resolution .
- Physiological factors : Control for interspecies differences in sulfate conjugation enzymes (e.g., sulfotransferases) by validating models with humanized liver systems .
Data Synthesis & Reporting
Q. What frameworks are recommended for synthesizing heterogeneous data on this compound’s receptor binding and isotopic effects?
- Methodological Answer :
- Meta-analysis : Use PRISMA guidelines to systematically aggregate data from preclinical studies. Categorize findings by receptor subtype (α/β-adrenergic), deuterium position, and assay type (e.g., radioligand binding vs. functional cAMP assays) .
- Contradiction resolution : Apply Bradford-Hill criteria to assess causality in conflicting results. For example, statistically significant KIEs (p < 0.01) in binding affinity may justify excluding outliers with low isotopic purity .
- FAIR data compliance : Annotate datasets with CAS RN 1219803-77-6 (this compound) and deposit in repositories like ChEMBL or PubChem for interoperability .
Tables for Key Reference Data
Guidance for Literature Reviews
- Gaps identification : Cross-reference pharmacokinetic studies with isotopic tracer methodologies. For example, limited data exist on deuterium retention in sulfate-conjugated metabolites after 24-hour exposure .
- Consistency checks : Ensure cited studies specify deuterium labeling positions (N-methyl vs. side-chain), as positional differences alter metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
